molecular formula C22H13N3O3S2 B11548858 N-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]naphthalen-2-amine

N-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]naphthalen-2-amine

Cat. No.: B11548858
M. Wt: 431.5 g/mol
InChI Key: PEHXXUAUQOOUQS-UHFFFAOYSA-N
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Description

(E)-N-(NAPHTHALEN-2-YL)-1-{5-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}METHANIMINE is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a benzothiazole moiety, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(NAPHTHALEN-2-YL)-1-{5-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the benzothiazole moiety through a series of substitution reactions. The final step involves the formation of the imine linkage under specific reaction conditions, such as the use of a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(NAPHTHALEN-2-YL)-1-{5-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}METHANIMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

(E)-N-(NAPHTHALEN-2-YL)-1-{5-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}METHANIMINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (E)-N-(NAPHTHALEN-2-YL)-1-{5-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene, benzothiazole, and furan derivatives, such as dichloroanilines and other substituted aromatic compounds .

Uniqueness

What sets (E)-N-(NAPHTHALEN-2-YL)-1-{5-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}METHANIMINE apart is its unique combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H13N3O3S2

Molecular Weight

431.5 g/mol

IUPAC Name

N-naphthalen-2-yl-1-[5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl]methanimine

InChI

InChI=1S/C22H13N3O3S2/c26-25(27)17-7-9-19-20(12-17)29-22(24-19)30-21-10-8-18(28-21)13-23-16-6-5-14-3-1-2-4-15(14)11-16/h1-13H

InChI Key

PEHXXUAUQOOUQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N=CC3=CC=C(O3)SC4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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